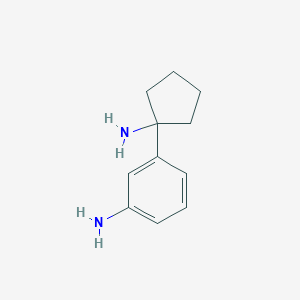
Lead(II) selenite, 99.9% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(II) selenite, with the chemical formula PbSeO₃, is a compound of lead and selenium. It is a white, monoclinic crystalline solid that is slightly soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Lead(II) selenite can be synthesized through various methods. One common synthetic route involves the reaction of lead(II) nitrate with sodium selenite in an aqueous solution. The reaction is as follows:
Pb(NO3)2+Na2SeO3→PbSeO3+2NaNO3
This reaction is typically carried out at room temperature, and the resulting lead(II) selenite precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Analyse Chemischer Reaktionen
Lead(II) selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:
Oxidation: Lead(II) selenite can be oxidized to lead(IV) selenate (PbSeO₄) using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to elemental lead and selenium using reducing agents like hydrogen gas.
Substitution: Lead(II) selenite can react with halides to form lead(II) selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂.
Wissenschaftliche Forschungsanwendungen
Lead(II) selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and selenium compounds.
Biology: Lead(II) selenite is studied for its potential biological effects and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of radiopharmaceuticals.
Wirkmechanismus
The mechanism of action of lead(II) selenite involves its interaction with various molecular targets and pathways. One key pathway is the sulfur assimilation pathway, where lead(II) selenite is reduced by microorganisms through the upregulation of genes involved in sulfur metabolism. This reduction process involves enzymes such as ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase .
Vergleich Mit ähnlichen Verbindungen
Lead(II) selenite can be compared with other similar compounds, such as lead(II) selenate (PbSeO₄) and lead(II) selenide (PbSe):
Lead(II) selenate (PbSeO₄): This compound is an oxidized form of lead(II) selenite and has different chemical properties and applications.
Lead(II) selenide (PbSe): This is a semiconductor material with applications in infrared detectors and other electronic devices.
Lead(II) selenite is unique due to its specific chemical structure and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
H2O3PbSe |
|---|---|
Molekulargewicht |
336 g/mol |
InChI |
InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3); |
InChI-Schlüssel |
SEMSFJVJUWNARQ-UHFFFAOYSA-N |
Kanonische SMILES |
O[Se](=O)O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)






